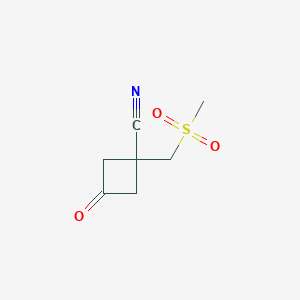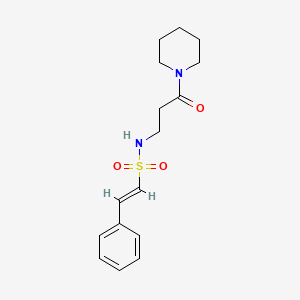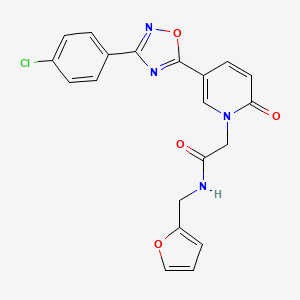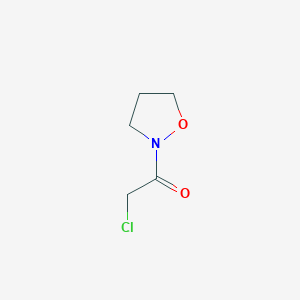
1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a methanesulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile typically involves multiple steps. One common method starts with the cyclobutane ring formation, followed by the introduction of the nitrile group and the methanesulfonylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group or other parts of the molecule.
Substitution: The methanesulfonylmethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methanesulfonylmethyl group can act as a leaving group in substitution reactions. These interactions can modulate various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Methanesulfonylmethyl)-3-oxocyclopentane-1-carbonitrile
- 1-(Methanesulfonylmethyl)-3-oxocyclohexane-1-carbonitrile
Uniqueness
1-(Methanesulfonylmethyl)-3-oxocyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its cyclopentane and cyclohexane analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclobutane ring’s strain and reactivity are advantageous.
Propiedades
IUPAC Name |
1-(methylsulfonylmethyl)-3-oxocyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-7(4-8)2-6(9)3-7/h2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGZZOLFDAYHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC(=O)C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2510456.png)
![2-({1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2510458.png)





